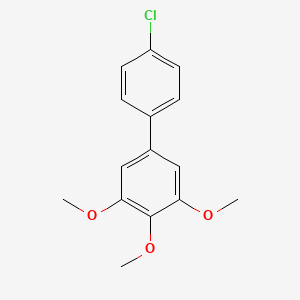
4'-Chloro-3,4,5-trimethoxy-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a chloro group at the 4’ position and three methoxy groups at the 3, 4, and 5 positions on one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl can be achieved through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the reaction would involve 4-chloro-3,4,5-trimethoxyphenylboronic acid and a suitable aryl halide under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: The compound can undergo reduction reactions to remove the chloro group or reduce the aromatic ring.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the chloro group.
- Oxidation reactions produce phenolic or quinonoid compounds.
- Reduction reactions result in dechlorinated or partially hydrogenated biphenyls.
Scientific Research Applications
4’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of methoxy groups can influence its binding affinity and specificity towards these targets, while the chloro group may enhance its stability and bioavailability.
Comparison with Similar Compounds
4’-Chloro-3,4,5-trimethoxychalcone: Similar structure but with a different functional group arrangement.
4’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl: Fluoro group instead of chloro, affecting its reactivity and properties.
3,4,5-Trimethoxy-1,1’-biphenyl: Lacks the chloro group, leading to different chemical behavior.
Uniqueness: 4’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl is unique due to the combination of chloro and methoxy groups, which impart distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15ClO3 |
|---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C15H15ClO3/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-4-6-12(16)7-5-10/h4-9H,1-3H3 |
InChI Key |
JAKXGIAPPNWTAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


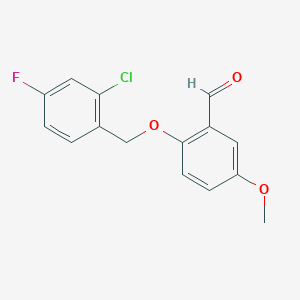
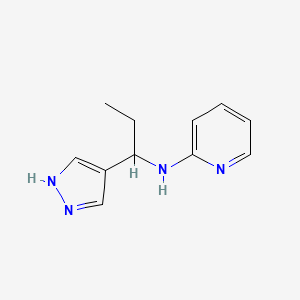
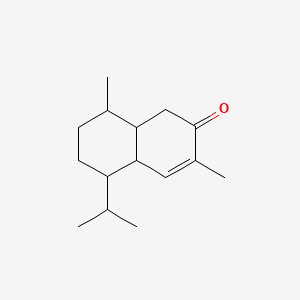
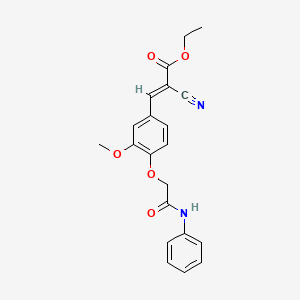
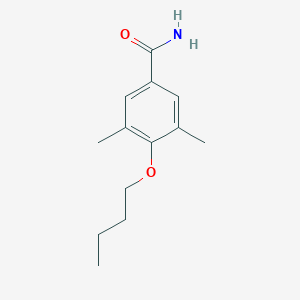
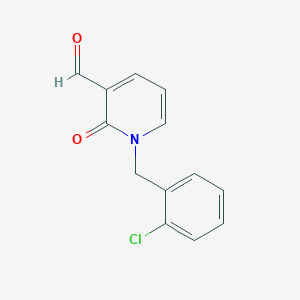
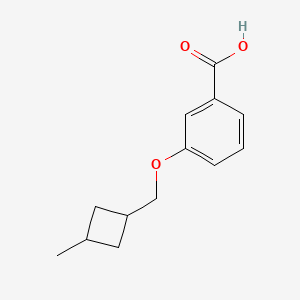
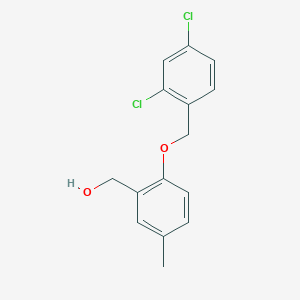
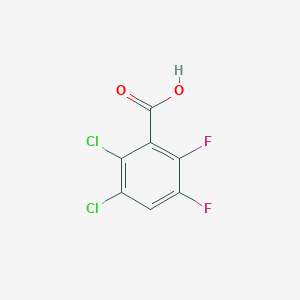
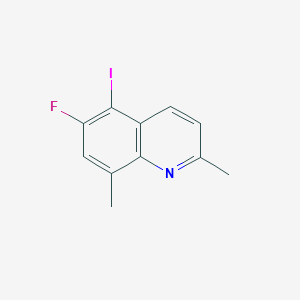
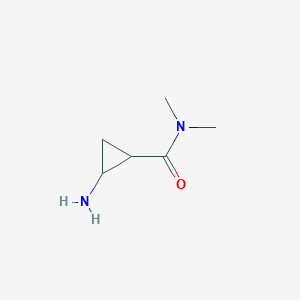
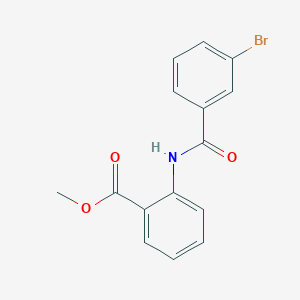
![6-Aminospiro[1,4-benzoxazine-2,1'-cyclopropan]-3(4H)-one](/img/structure/B12995348.png)
![6-Mercapto-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12995356.png)
